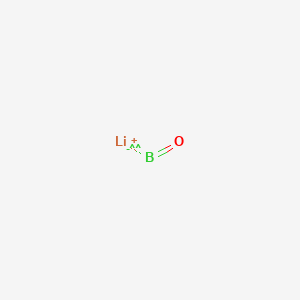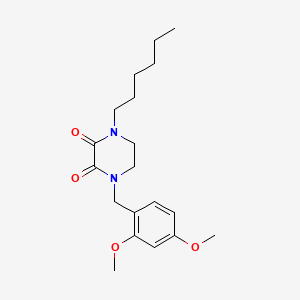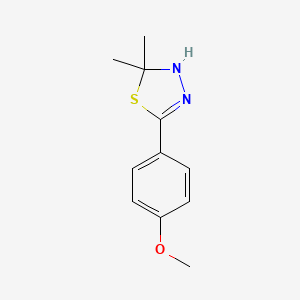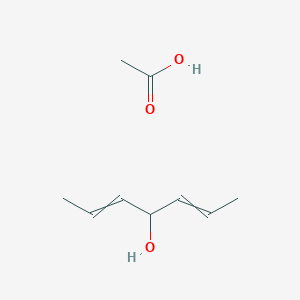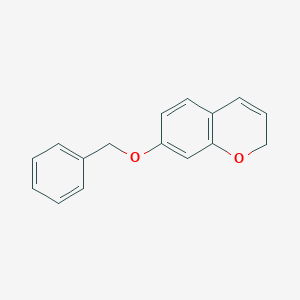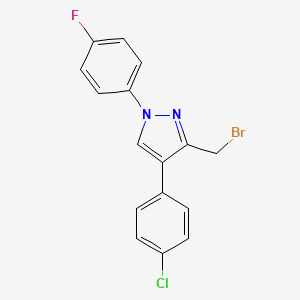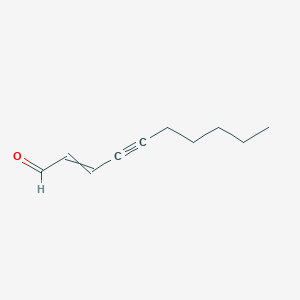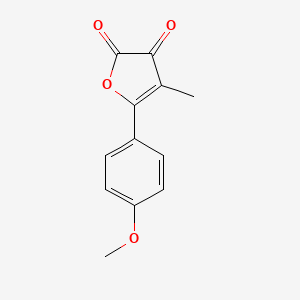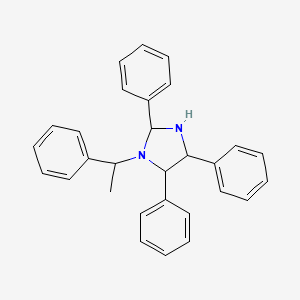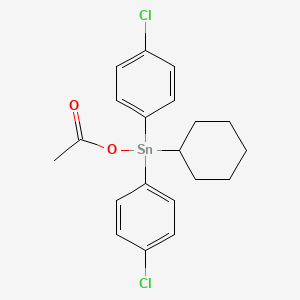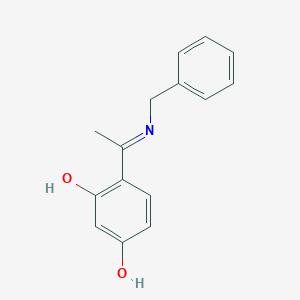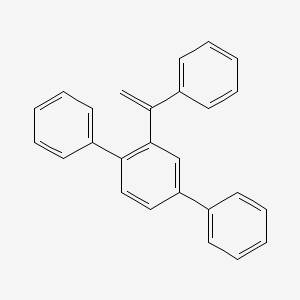![molecular formula C11H21F3S B14430900 1-[(Trifluoromethyl)sulfanyl]decane CAS No. 80783-56-8](/img/structure/B14430900.png)
1-[(Trifluoromethyl)sulfanyl]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trifluoromethyl)sulfanyl]decane is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a decane chain. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms. The trifluoromethylsulfanyl group imparts significant electronegativity and lipophilicity to the molecule, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Trifluoromethyl)sulfanyl]decane can be synthesized through several methods. One common approach involves the use of trifluoromethylation reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethanesulfonyl chloride (CF3SO2Cl).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar trifluoromethylation reagents. The process is optimized for high yield and purity, often employing phase transfer catalysts and controlled reaction environments to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the trifluoromethylsulfanyl group.
Aplicaciones Científicas De Investigación
1-[(Trifluoromethyl)sulfanyl]decane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]decane involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins. The compound’s high electronegativity and lipophilicity enhance its ability to penetrate biological membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Comparison: 1-[(Trifluoromethyl)sulfanyl]decane is unique due to the presence of the trifluoromethylsulfanyl group attached to a decane chain. This combination imparts distinct chemical properties, such as higher lipophilicity and reactivity, compared to other trifluoromethyl-containing compounds. Its longer carbon chain also influences its physical properties, making it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
80783-56-8 |
|---|---|
Fórmula molecular |
C11H21F3S |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
1-(trifluoromethylsulfanyl)decane |
InChI |
InChI=1S/C11H21F3S/c1-2-3-4-5-6-7-8-9-10-15-11(12,13)14/h2-10H2,1H3 |
Clave InChI |
CUKVGZRVAHVLHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


